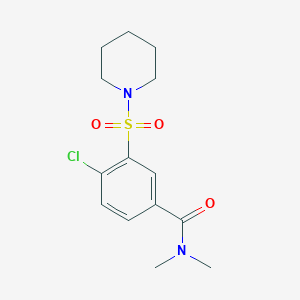
4-chloro-N,N-dimethyl-3-(piperidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N,N-dimethyl-3-(piperidin-1-ylsulfonyl)benzamide, also known as CP-690,550, is a selective inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
4-chloro-N,N-dimethyl-3-(piperidin-1-ylsulfonyl)benzamide is a selective inhibitor of JAK3, which is a member of the Janus kinase family of intracellular non-receptor tyrosine kinases. JAK3 is primarily expressed in hematopoietic cells, and is involved in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound can block the signaling of these cytokines, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on cytokine signaling, this compound has been shown to inhibit the proliferation of T cells and B cells, and to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). This compound has also been shown to reduce the number of circulating T cells and to inhibit the production of antibodies.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-chloro-N,N-dimethyl-3-(piperidin-1-ylsulfonyl)benzamide for lab experiments is its selectivity for JAK3. This allows researchers to specifically target the JAK3 signaling pathway without affecting other signaling pathways. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over a prolonged period of time.
Future Directions
There are a number of potential future directions for research on 4-chloro-N,N-dimethyl-3-(piperidin-1-ylsulfonyl)benzamide. One area of research could focus on the development of more potent and selective JAK3 inhibitors. Another area of research could focus on the use of this compound in combination with other therapies for the treatment of autoimmune diseases. Additionally, further research could be conducted to better understand the long-term safety and efficacy of this compound in humans.
Synthesis Methods
4-chloro-N,N-dimethyl-3-(piperidin-1-ylsulfonyl)benzamide can be synthesized through a multi-step process starting from 4-chloro-3-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride. The resulting amine is then reacted with N,N-dimethylformamide dimethyl acetal to form the corresponding imine. The imine is then reduced using sodium borohydride to give the corresponding amine. The amine is then reacted with piperidine-1-sulfonyl chloride to form the final product, this compound.
Scientific Research Applications
4-chloro-N,N-dimethyl-3-(piperidin-1-ylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In a phase II clinical trial, this compound was shown to be effective in reducing the signs and symptoms of rheumatoid arthritis in patients who were refractory to other treatments. This compound has also been shown to be effective in reducing the severity of psoriasis in a phase II clinical trial. In addition, this compound has been studied for its potential use in the treatment of inflammatory bowel disease.
properties
IUPAC Name |
4-chloro-N,N-dimethyl-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-16(2)14(18)11-6-7-12(15)13(10-11)21(19,20)17-8-4-3-5-9-17/h6-7,10H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVONKMVUXVUJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-dimethyl-9-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5438800.png)
![1-[2-methoxy-4-(methylthio)benzoyl]indoline](/img/structure/B5438812.png)
![6,7-dichloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B5438815.png)
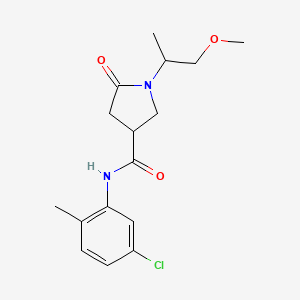
![N-(2,4-difluorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5438829.png)
![1-[3-(4-chlorophenyl)propanoyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5438843.png)
![3-methyl-12-phenyl-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B5438844.png)
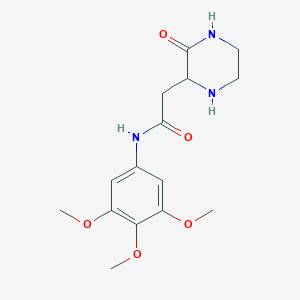
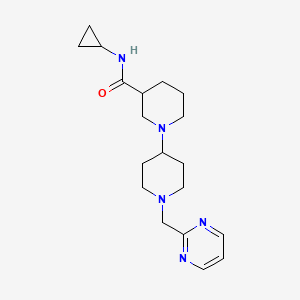
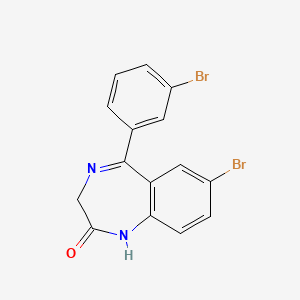
![N-ethyl-6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-methylnicotinamide](/img/structure/B5438870.png)
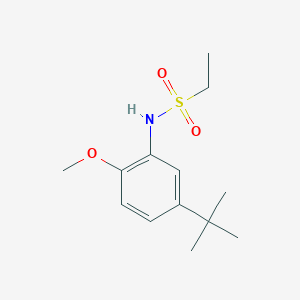
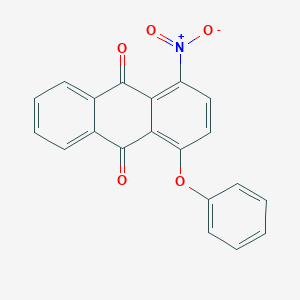
![N-ethyl-2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5438885.png)